molecular formula C24H41NO4 B1231104 Cassaidine CAS No. 26296-41-3

Cassaidine

Cat. No. B1231104
CAS RN: 26296-41-3
M. Wt: 407.6 g/mol
InChI Key: JKPVSFQJGXEMSU-CHEGSHICSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cassaidine is a tricyclic diterpenoid that is is isolated from several plant species including Erythrophleum guineense and Erythrophleum ivorense. It is toxic with a digitalis like effect on the heart and a strong local anesthetic action. It has a role as a plant metabolite, a cardiotonic drug, a local anaesthetic, an antiseptic drug and an EC 3.6.3.9 (Na(+)/K(+)-transporting ATPase) inhibitor. It is a tricyclic diterpenoid, a diol, an enoate ester and a tertiary amino compound. It derives from a hydride of a podocarpane.

Scientific Research Applications

Chemical Transformations and Derivatives

Cassaidine has been studied for its chemical transformation capabilities. Research has shown that cassaidine can be converted into cassaine via bisdehydro-cassaidine. This transformation highlights the flexibility of cassaidine in chemical reactions and its potential utility in synthesizing related compounds (Engel, 1959). Additionally, studies on the synthesis of specific cassaidine derivatives like Cassaidin-7α-T and Cassaidinsaure-7α-T have been conducted, which are significant for exploring the biochemical reactions and metabolism of Erythrophleum alkaloids (Zelck, Malur, & Repke, 1969).

Cardiac Effects

Research on the Erythrophleum alkaloids, including cassaidine, has shown their impact on cardiac function. Cassaidine and related compounds demonstrate positive inotropic actions, leading to an increase in heart work, particularly in experimental heart failure models. These findings are crucial for understanding the potential cardiac applications of cassaidine and related alkaloids (Maling & Krayer, 1946), (Cotten, Goldberg, & Walton, 1952).

Potential Antitumor Properties

Studies have identified various alkaloids, including cassaidine, from the bark of Erythrophleum chlorostachys, which may have implications in antitumor research. The isolation of these compounds, including cassaidine, is critical for exploring their potential therapeutic uses in treating tumors (Loder et al., 1974).

properties

CAS RN

26296-41-3

Molecular Formula

C24H41NO4

Molecular Weight

407.6 g/mol

IUPAC Name

2-(dimethylamino)ethyl (2E)-2-[(1R,4aS,4bR,7S,8aR,10S,10aS)-7,10-dihydroxy-1,4b,8,8-tetramethyl-3,4,4a,5,6,7,8a,9,10,10a-decahydro-1H-phenanthren-2-ylidene]acetate

InChI

InChI=1S/C24H41NO4/c1-15-16(13-21(28)29-12-11-25(5)6)7-8-17-22(15)18(26)14-19-23(2,3)20(27)9-10-24(17,19)4/h13,15,17-20,22,26-27H,7-12,14H2,1-6H3/b16-13+/t15-,17-,18-,19-,20-,22-,24+/m0/s1

InChI Key

JKPVSFQJGXEMSU-CHEGSHICSA-N

Isomeric SMILES

C[C@@H]\1[C@H]2[C@H](CC/C1=C\C(=O)OCCN(C)C)[C@]3(CC[C@@H](C([C@@H]3C[C@@H]2O)(C)C)O)C

SMILES

CC1C2C(CCC1=CC(=O)OCCN(C)C)C3(CCC(C(C3CC2O)(C)C)O)C

Canonical SMILES

CC1C2C(CCC1=CC(=O)OCCN(C)C)C3(CCC(C(C3CC2O)(C)C)O)C

Other CAS RN

26296-41-3

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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